molecular formula C11H12N4O3 B13039255 2-Morpholinoimidazo[1,5-B]pyridazine-5-carboxylic acid

2-Morpholinoimidazo[1,5-B]pyridazine-5-carboxylic acid

Cat. No.: B13039255
M. Wt: 248.24 g/mol
InChI Key: HIYKZMVMOOGKRC-UHFFFAOYSA-N
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Description

2-Morpholinoimidazo[1,5-B]pyridazine-5-carboxylic acid is a heterocyclic compound that features a unique imidazo[1,5-B]pyridazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinoimidazo[1,5-B]pyridazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridazine with morpholine and a carboxylating agent. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the imidazo[1,5-B]pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Amines, thiols, dimethyl sulfoxide (DMSO) as a solvent.

Major Products: The major products formed from these reactions include various substituted imidazo[1,5-B]pyridazine derivatives, which can be further explored for their biological activities.

Scientific Research Applications

2-Morpholinoimidazo[1,5-B]pyridazine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Morpholinoimidazo[1,5-B]pyridazine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby modulating various signaling pathways involved in disease processes. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the presence of additional substituents.

    Imidazo[4,5-b]pyridines: These compounds also have a similar core but differ in their substitution patterns and biological activities.

Uniqueness: 2-Morpholinoimidazo[1,5-B]pyridazine-5-carboxylic acid is unique due to its specific substitution with a morpholine ring and a carboxylic acid group, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

2-morpholin-4-ylimidazo[1,5-b]pyridazine-5-carboxylic acid

InChI

InChI=1S/C11H12N4O3/c16-11(17)10-8-1-2-9(13-15(8)7-12-10)14-3-5-18-6-4-14/h1-2,7H,3-6H2,(H,16,17)

InChI Key

HIYKZMVMOOGKRC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN3C=NC(=C3C=C2)C(=O)O

Origin of Product

United States

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